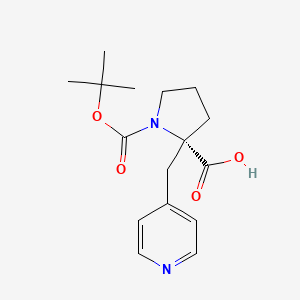
Boc-(S)-alpha-(4-pyridinylmethyl)-proline
Overview
Description
Boc-(S)-alpha-(4-pyridinylmethyl)-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a pyridinylmethyl group attached to the alpha carbon of the proline ring, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(4-pyridinylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields Boc-protected proline.
Formation of Pyridinylmethyl Group: The Boc-protected proline is then reacted with 4-pyridinemethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step attaches the pyridinylmethyl group to the alpha carbon of the proline ring.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Large-scale purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-alpha-(4-pyridinylmethyl)-proline undergoes various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridinylmethyl alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridinylmethyl alcohol.
Substitution: Free amine derivative of proline.
Scientific Research Applications
Boc-(S)-alpha-(4-pyridinylmethyl)-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: this compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-(4-pyridinylmethyl)-proline involves its interaction with specific molecular targets and pathways. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The Boc protecting group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Linopirdine: A cognition-enhancing compound with a similar pyridinylmethyl group.
XE991: A potent neurotransmitter release enhancer with a pyridinylmethyl group.
Uniqueness
Boc-(S)-alpha-(4-pyridinylmethyl)-proline is unique due to its combination of a proline ring and a pyridinylmethyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a Boc protecting group that can be selectively removed, allowing for further functionalization and modification.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-4-7-16(18,13(19)20)11-12-5-8-17-9-6-12/h5-6,8-9H,4,7,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSVVQZMXKEI-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139806 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217722-02-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217722-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(4-pyridinylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


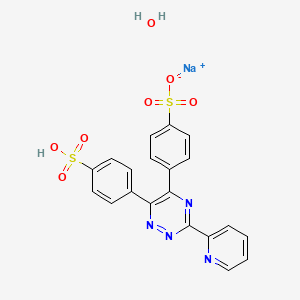
![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)
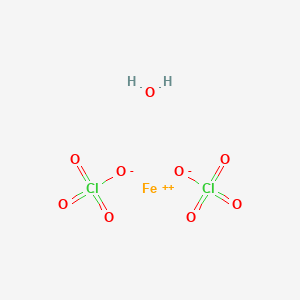
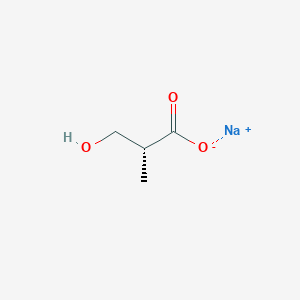
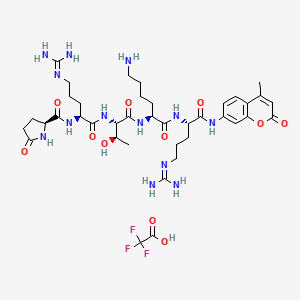
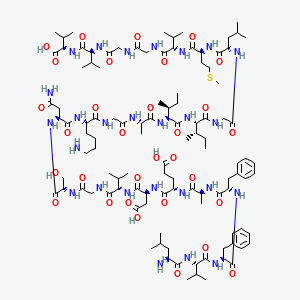
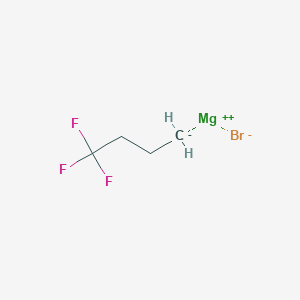
![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)
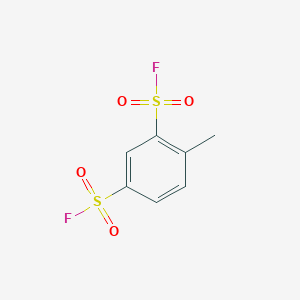
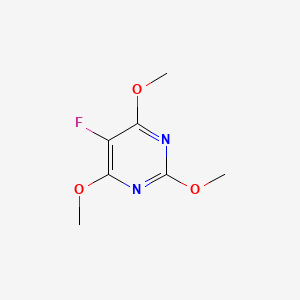

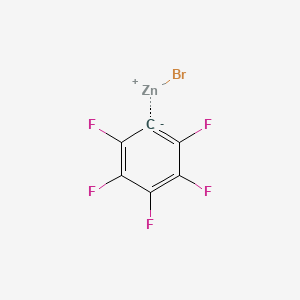
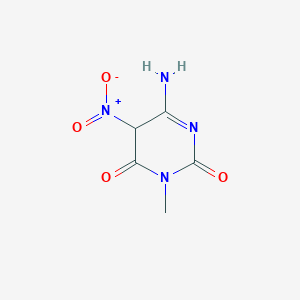
![L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester](/img/structure/B6336481.png)
